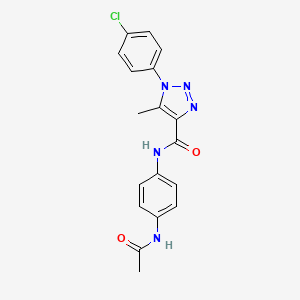

1-(4-chlorophenyl)-N-(4-acetamidophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-(4-chlorophenyl)-N-(4-acetamidophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide is a synthetic organic compound known for its diverse applications in scientific research. This compound features a triazole ring, which is a five-membered ring containing three nitrogen atoms, and is substituted with various functional groups, including a chlorophenyl group, an acetamidophenyl group, and a carboxamide group.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-chlorophenyl)-N-(4-acetamidophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide typically involves a multi-step process. One common method includes the following steps:

Formation of the Triazole Ring:

Substitution Reactions: The chlorophenyl and acetamidophenyl groups are introduced through nucleophilic substitution reactions.

Amidation: The carboxamide group is introduced through an amidation reaction, where an amine reacts with a carboxylic acid derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase reaction efficiency.

Análisis De Reacciones Químicas

Hydrolysis Reactions

Carboxamide Hydrolysis

The carboxamide group undergoes hydrolysis under acidic or basic conditions to form the corresponding carboxylic acid. This reaction is critical for modifying solubility and biological activity:

Acetamido Group Hydrolysis

The acetamido moiety (-NHCOCH₃) on the phenyl ring can be hydrolyzed to an amine under strong acidic conditions, enhancing nucleophilicity for further derivatization:

| Reagent | Conditions | Product | Reference |

|---|---|---|---|

| H₂SO₄ (50%) | 100°C, 12 hours | 1-(4-chlorophenyl)-N-(4-aminophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide |

Nucleophilic Aromatic Substitution

The electron-deficient 4-chlorophenyl group participates in nucleophilic substitution reactions, enabling functionalization:

Coordination Chemistry

The triazole nitrogen atoms and carboxamide oxygen serve as donor sites for metal coordination, forming complexes with applications in catalysis and bioinorganic chemistry:

| Metal Salt | Ligand Sites | Complex Structure | Application | Reference |

|---|---|---|---|---|

| Cu(I)Cl | N3 (triazole), O (amide) | [Cu(L)₂]Cl | Anticancer activity | |

| AgNO₃ | N2, N3 (triazole) | [Ag(L)(NO₃)] | Antimicrobial coatings |

Comparative Reactivity of Structural Analogs

The reactivity profile aligns with structurally related triazole carboxamides:

Mechanistic Insights

-

Hydrolysis : Proceeds via nucleophilic attack on the carbonyl carbon, with base-assisted deprotonation or acid-catalyzed cleavage of the amide bond .

-

Substitution : Follows a two-step aromatic nucleophilic mechanism, where the chloride leaving group is displaced by a nucleophile under Cu(I) catalysis .

-

Coordination : Density functional theory (DFT) studies indicate that the triazole N3 atom exhibits higher electron density (Mulliken charge = −0.42) compared to N2 (−0.31), favoring metal binding at N3 .

This compound’s modular reactivity enables tailored modifications for drug discovery and materials science. Further studies on regioselective functionalization and catalytic applications are warranted.

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

The compound has the following molecular formula: C16H16ClN5O with a molecular weight of approximately 357.75 g/mol. Its structure features a triazole ring, which is known for its diverse biological activities, making it a crucial component in medicinal chemistry.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of triazole derivatives. For instance, compounds similar to 1-(4-chlorophenyl)-N-(4-acetamidophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide have shown significant activity against various bacterial strains including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these compounds often range from 0.78 μM to 6.25 μM, indicating potent antimicrobial effects .

Antitubercular Activity

Research has demonstrated that triazole derivatives exhibit promising antitubercular activity. A study synthesized a series of quinoline-triazole conjugates that displayed significant inhibitory effects against Mycobacterium tuberculosis. The compound with a similar structure showed MIC values as low as 12.5 μg/mL against resistant strains . This suggests that triazole-based compounds could be developed into effective treatments for tuberculosis.

Anticancer Properties

Triazoles are also being investigated for their anticancer properties. Some derivatives have shown the ability to inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. For example, compounds containing triazole moieties have been linked to enhanced cytotoxicity against various cancer cell lines .

Case Studies and Research Findings

The following table summarizes key findings from recent studies on triazole derivatives related to the compound :

Mecanismo De Acción

The mechanism of action of 1-(4-chlorophenyl)-N-(4-acetamidophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The triazole ring and its substituents can interact with enzymes, receptors, and other proteins, leading to various biological effects. These interactions can modulate signaling pathways, enzyme activities, and gene expression, contributing to the compound’s observed effects.

Comparación Con Compuestos Similares

Similar Compounds

1-(4-chlorophenyl)-3-(4-acetamidophenyl)urea: This compound shares similar functional groups but has a urea moiety instead of a triazole ring.

1-(4-chlorophenyl)-3-(4-acetamidophenyl)thiourea: Similar to the urea derivative but with a sulfur atom replacing the oxygen in the urea group.

1-(4-chlorophenyl)-3-(4-acetamidophenyl)guanidine: Contains a guanidine group instead of a triazole ring.

Uniqueness

1-(4-chlorophenyl)-N-(4-acetamidophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide is unique due to the presence of the triazole ring, which imparts distinct chemical and biological properties. The combination of the triazole ring with the chlorophenyl and acetamidophenyl groups enhances its reactivity and potential for diverse applications in research and industry.

Actividad Biológica

The compound 1-(4-chlorophenyl)-N-(4-acetamidophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide is a member of the triazole family, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article focuses on the biological activity of this specific compound, exploring its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following molecular formula:

- Molecular Formula: C17H18ClN5O

- Molecular Weight: 351.81 g/mol

Structural Features

- The presence of a triazole ring contributes to its pharmacological properties.

- Chlorophenyl and acetamidophenyl groups enhance its interaction with biological targets.

Anticancer Activity

Recent studies have demonstrated that triazole derivatives exhibit selective cytotoxicity against various cancer cell lines. For instance:

- Cytotoxicity Testing: One study reported that similar triazole compounds showed GI50 values comparable to doxorubicin, a standard chemotherapy drug, indicating potent anticancer activity against leukemia and solid tumors .

- Mechanisms of Action: The compound induces apoptosis in cancer cells through mechanisms such as mitochondrial membrane potential disruption and DNA damage without direct DNA intercalation .

Antimicrobial Activity

This compound has also been evaluated for its antimicrobial properties:

- Antitrypanosomal Activity: Research indicates that triazole analogs possess significant activity against Trypanosoma cruzi, the causative agent of Chagas disease. The IC50 values for these compounds were found to be significantly lower than those of traditional treatments .

Anti-inflammatory Properties

Triazole compounds have shown promise in reducing inflammation:

- In Vivo Studies: Animal models have demonstrated that certain triazole derivatives can reduce inflammatory markers and exhibit protective effects in conditions like arthritis and colitis .

Study 1: Anticancer Efficacy

In a recent investigation, a derivative of the triazole family was tested against various cancer cell lines, including:

- Cell Lines Tested: Jurkat (leukemia), CAKI-1 (kidney cancer), and LOX IMVI (melanoma).

- Findings: The compound exhibited a GI50 value of 0.15 μM against LOX IMVI cells, highlighting its potential as an effective anticancer agent .

Study 2: Antimicrobial Activity

A related study assessed the antimicrobial efficacy of triazole derivatives against bacterial strains:

- Results: The compounds displayed MIC values as low as 0.0063 μmol/mL against E. coli, showcasing their potential as broad-spectrum antimicrobial agents .

Summary of Biological Activities

| Activity Type | Mechanism of Action | Notable Findings |

|---|---|---|

| Anticancer | Induces apoptosis, disrupts mitochondrial function | GI50 = 0.15 μM against LOX IMVI |

| Antimicrobial | Inhibits bacterial growth | MIC = 0.0063 μmol/mL against E. coli |

| Anti-inflammatory | Reduces inflammatory markers | Effective in animal models for arthritis |

Propiedades

IUPAC Name |

N-(4-acetamidophenyl)-1-(4-chlorophenyl)-5-methyltriazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16ClN5O2/c1-11-17(22-23-24(11)16-9-3-13(19)4-10-16)18(26)21-15-7-5-14(6-8-15)20-12(2)25/h3-10H,1-2H3,(H,20,25)(H,21,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBFLQECPVFPOOX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=NN1C2=CC=C(C=C2)Cl)C(=O)NC3=CC=C(C=C3)NC(=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16ClN5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.